Unii-2nds4U2sdz

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Research

Inosine impurities reference standards are useful in pharmaceutical research . They are used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . They also aid in the identification of unknown impurities and the assessment of genotoxic potential .

Bioactive Metabolite

The nucleoside inosine is an essential metabolite for purine biosynthesis and degradation . It acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . As a result, inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states .

Gut Microbiota Remodeling

Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner . A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .

Universal Base in Primers and Probes

Inosine can be incorporated into primers and probes as a universal base due to its ability to pair with multiple nucleotides . This unique property has been exploited in various biotechnological applications .

FDA’s Global Substance Registration System

The FDA’s Global Substance Registration System enables efficient and accurate exchange of information on substances through their Unique Ingredient Identifiers (UNIIs) which can be generated at any time in the regulatory life cycle . UNIIs are generated based on scientific identity characteristics using ISO 11238 data elements .

Research Skills and Risk Assessment

Safety and Hazards

Mécanisme D'action

Target of Action

Inosine, also known as UNII-2NDS4U2SDZ, primarily targets the adenosine receptor family members , including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors play a crucial role in various physiological processes, including inflammation, immune responses, and neurotransmission .

Mode of Action

Inosine interacts with its targets, the adenosine receptors, to modulate various cellular processes. It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The exact mechanism of this action is unclear, but possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis, and promotion of the survival of astrocytes .

Biochemical Pathways

Inosine is involved in several biochemical pathways. It is an essential metabolite for purine biosynthesis and degradation . It also regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine is released from brown adipocytes upon stress and activates purinergic P1 receptors, triggering brown adipocyte activation and white adipocyte browning . This leads to an increase in whole-body energy consumption .

Pharmacokinetics

Inosine is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly; it is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . It can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

The molecular and cellular effects of inosine’s action are diverse. It has neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . Inosine increases whole-body energy consumption and alleviates diet-induced obesity in mice . It also has potent axon-promoting effects in vivo .

Action Environment

The action, efficacy, and stability of inosine can be influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

Propriétés

IUPAC Name |

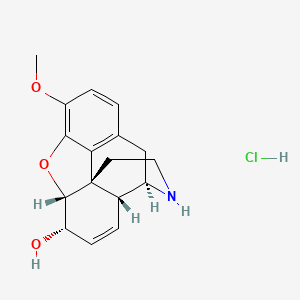

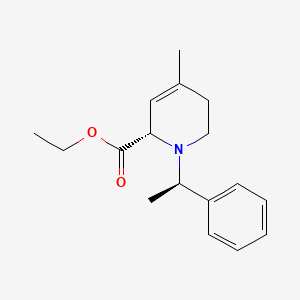

(2R,3S,5R)-5-(2-chloro-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHECDAHTEBGANH-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2'-deoxy-6-O-methylinosine | |

CAS RN |

146196-07-8 | |

| Record name | 2-Chloro-2'-deoxy-6-O-methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146196078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2'-DEOXY-6-O-METHYLINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDS4U2SDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)

![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)

![N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide](/img/structure/B3322496.png)

![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)